2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one
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Overview
Description
2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that contains both benzimidazole and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one typically involves the condensation of 5,6-dichloro-1H-benzoimidazole-2-amine with 6-methyl-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Amines, thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole-pyrimidine compounds .
Scientific Research Applications
2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
5,6-dichloro-1H-benzoimidazole-2-amine: Shares the benzimidazole core but lacks the pyrimidine moiety.
2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide: Contains a benzimidazole core with different substituents.
(5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol: Features a similar imidazole core with different functional groups.
Uniqueness
2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one is unique due to its combined benzimidazole and pyrimidine structures, which confer distinct biological activities and potential therapeutic applications. The presence of both moieties allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
42388-61-4 |
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Molecular Formula |
C12H9Cl2N5O |
Molecular Weight |
310.14 g/mol |
IUPAC Name |
2-[(5,6-dichloro-1H-benzimidazol-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H9Cl2N5O/c1-5-2-10(20)18-11(15-5)19-12-16-8-3-6(13)7(14)4-9(8)17-12/h2-4H,1H3,(H3,15,16,17,18,19,20) |
InChI Key |
BXJWYTZASCRPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=NC3=CC(=C(C=C3N2)Cl)Cl |
Origin of Product |
United States |
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